2-(2-Bromoethyl)pyridine
Overview
Description
2-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN . It is a pyridine derivative and is used as an intermediate in organic synthesis .
Synthesis Analysis
2-(2-Bromoethyl)pyridine can be obtained by reacting pyridine as a starting material with ethyl bromide under appropriate conditions . The specific reaction conditions may vary for different synthetic routes .Molecular Structure Analysis
The molecular weight of 2-(2-Bromoethyl)pyridine is 186.049 Da . Its molecular formula is C7H8BrN . The exact mass is 184.984009 Da .Chemical Reactions Analysis
2-(2-Bromoethyl)pyridine is commonly used in organic synthesis reactions . It can be used as a starting material for the preparation of alcohols, ethers, esters, and other organic compounds . It can also be used in the drug synthesis process to synthesize drugs for the treatment of chronic diseases .Physical And Chemical Properties Analysis
2-(2-Bromoethyl)pyridine has a density of 1.446g/cm3 . Its boiling point is 213.852ºC at 760 mmHg . The flash point is 83.135ºC .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Bromoethyl)pyridine” is a pyridine derivative that participates in the synthesis of various compounds . It’s used as a starting material or precursor for valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application : This compound is used in the preparation of several other compounds, including 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one . The specific experimental procedures and technical details would depend on the particular synthesis being performed.
- Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Bromoethyl)pyridine” is used in the synthesis of a variety of compounds. For instance, it is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one . It also participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
- Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed. For example, in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, “2-(2-Bromoethyl)pyridine” would be reacted with the appropriate reagents under the necessary conditions .
- Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Bromoethyl)pyridine” is used in the synthesis of a variety of compounds. For instance, it is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine . It also participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
- Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed. For example, in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, “2-(2-Bromoethyl)pyridine” would be reacted with the appropriate reagents under the necessary conditions .
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWCPLGFXOCGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512813 | |
Record name | 2-(2-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)pyridine | |
CAS RN |
39232-04-7 | |
Record name | 2-(2-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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